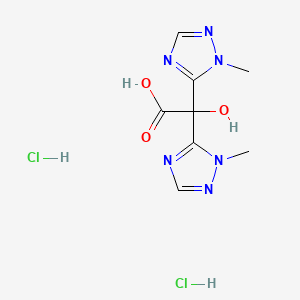

2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride

Description

Properties

IUPAC Name |

2-hydroxy-2,2-bis(2-methyl-1,2,4-triazol-3-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O3.2ClH/c1-13-5(9-3-11-13)8(17,7(15)16)6-10-4-12-14(6)2;;/h3-4,17H,1-2H3,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVRPQQKYGBTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(C2=NC=NN2C)(C(=O)O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which is further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds related to 1,2,4-triazoles exhibit significant antimicrobial activity. For instance:

- A study highlighted the antimicrobial effects of triazole derivatives against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, suggesting that modifications to the triazole structure can enhance efficacy against specific pathogens .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines:

- One investigation reported that certain synthesized triazole compounds displayed promising cytotoxicity against human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Proteomics Research

2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride is utilized in proteomics for studying protein interactions and functions. Its ability to act as a biochemical tool allows researchers to explore complex biological systems .

Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features make it a candidate for developing drugs targeting specific biological pathways:

- For example, derivatives have been investigated for their role as muscarinic receptor antagonists in treating overactive bladder syndrome .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Synthesis and Antimicrobial Activities | Antimicrobial Activity | Demonstrated moderate to high activity against multiple bacterial strains. |

| Anticancer Activity of Triazole Derivatives | Cancer Cell Lines | Showed significant cytotoxicity and potential for inducing apoptosis in various cancer types. |

| Proteomics Applications | Biochemical Tool | Effective in studying protein interactions and functions in cellular processes. |

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

The compound shares structural similarities with other triazole- and thiadiazole-based derivatives. Key comparisons include:

Key Differences in Reactivity and Stability

- Triazole vs. Thiadiazole Reactivity : The triazole rings in the target compound exhibit stronger hydrogen-bonding capacity compared to thiadiazole derivatives, enhancing interactions with biological targets or metal ions . In contrast, thiadiazole-disulfide analogs (e.g., compounds 5a–d ) display redox-active disulfide bonds, enabling unique thiol-mediated reactivity.

- Salt Form vs. Neutral Species : The dihydrochloride salt improves aqueous solubility relative to neutral triazole derivatives, such as the methyl ester in , which requires coformers for bioavailability .

- Thermal Stability : Triazole-acetic acid derivatives generally exhibit higher thermal stability than thiadiazole analogs due to aromatic ring rigidity, as inferred from crystallographic data refinement methods (e.g., SHELXL ).

Research Findings and Data Gaps

While the provided evidence lacks direct data on the target compound, inferences are drawn from structurally related systems:

- Synthetic Challenges : The preparation of bis-triazole acetic acids likely requires stringent pH control, akin to the thiol-disulfide exchange in .

- Patent Landscape : highlights industrial interest in triazole-based coformer salts, underscoring the dihydrochloride’s relevance in formulation science .

Biological Activity

2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride is a synthetic compound notable for its dual triazole structure and hydroxyl and acetic acid functional groups. This unique configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

- Chemical Formula : C₉H₁₂N₄O₂·HCl

- Molecular Weight : 274.66 g/mol

- CAS Number : 1193388-80-5

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity

-

Anticancer Properties

- Studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC₅₀ values for these cell lines suggest that the compound has potent cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

-

Enzyme Inhibition

- The compound has been shown to selectively inhibit certain carbonic anhydrases (hCA), which are implicated in various physiological processes and diseases. Inhibition studies revealed nanomolar potency against specific isoforms, suggesting potential therapeutic applications in conditions like glaucoma and cancer .

Case Study 1: Anticancer Activity

In a comparative study, 2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride was tested against several cancer cell lines. The results indicated:

- MCF-7 Cell Line : IC₅₀ = 15 μM

- U-937 Cell Line : IC₅₀ = 12 μM

These values suggest that the compound is a promising candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed:

- Effective against Enterobacter aerogenes with MIC = 8 μg/mL.

- Significant activity against multi-drug resistant strains of Staphylococcus aureus.

These findings underscore its potential utility in treating infections caused by resistant bacteria .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Methyl-1H-1,2,4-triazole | Triazole | Basic building block; limited biological activity |

| 3-Amino-1-methyl-1H-1,2,4-triazole | Amino Triazole | Moderate antimicrobial activity |

| 5-Methylthio-1H-1,2,4-triazole | Methylthio | Used in agricultural applications; less relevant to human health |

The uniqueness of 2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride lies in its enhanced biological activity due to the combination of functional groups not present in simpler triazoles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride, and how can reaction conditions be optimized?

- Methodology : Begin with a nucleophilic substitution or condensation reaction using 1-methyl-1H-1,2,4-triazole derivatives and a hydroxyacetic acid precursor. Reflux in polar aprotic solvents like DMSO or ethanol, with glacial acetic acid as a catalyst, for 12–18 hours. Post-reaction, employ reduced-pressure distillation and ice-water precipitation to isolate the product. Purify via recrystallization (water-ethanol mixture) to achieve >65% yield. Monitor reaction progress using TLC or HPLC .

- Optimization : Adjust stoichiometry (e.g., 1:2 molar ratio of hydroxyacetic acid to triazole derivatives), temperature (80–100°C), and reaction time to minimize byproducts like unsubstituted triazoles.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times with standards.

- Structural Confirmation : Employ - and -NMR to verify the bis-triazole substitution pattern and dihydrochloride salt formation. FT-IR can confirm hydroxyl (3200–3500 cm) and carboxylic acid (1700–1720 cm) groups. Elemental analysis (C, H, N, Cl) should align with theoretical values within ±0.3% .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Store at room temperature in airtight, light-protected containers with desiccants. Avoid prolonged exposure to humidity, as hygroscopic properties may degrade the dihydrochloride salt. Monitor stability via periodic HPLC analysis; degradation products may include hydrolyzed triazole rings or decarboxylated derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic configuration of this compound?

- Crystallographic Refinement : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for structure refinement. Key parameters include the Flack x parameter to confirm absolute configuration and hydrogen-bonding networks (e.g., O–H···Cl interactions). ORTEP-3 visualization can clarify bond angles and torsion angles between triazole rings and the central acetic acid moiety .

- Data Contradictions : Discrepancies in reported bond lengths (e.g., C–N in triazole vs. C–O in acetic acid) may arise from protonation states or salt formation. Cross-validate with DFT calculations (B3LYP/6-31G* basis set) .

Q. What strategies mitigate conflicting biological activity data in studies involving this compound?

- Experimental Design : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, in antimicrobial studies, use consistent inoculum sizes (1×10 CFU/mL) and solvent vehicles (DMSO ≤0.1% v/v).

- Contradiction Analysis : Conflicting IC values may stem from impurities (e.g., residual DMSO) or salt dissociation variability. Re-test batches with ≥97% purity (via HPLC) and include chloride ion concentration controls .

Q. How can computational modeling predict the compound’s interaction with biological targets like PARP enzymes?

- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of PARP-1 (PDB: 5DS3). Parameterize the triazole rings as hydrogen-bond acceptors and the hydroxyl group as a donor. Validate binding poses with MD simulations (AMBER force field) over 100 ns. Compare predicted binding affinities with experimental enzymatic inhibition data .

Q. What synthetic intermediates pose challenges in scaling up production, and how can they be addressed?

- Problematic Intermediates : The bis-triazole acetic acid precursor may form regioisomers during cyclization. Use high-resolution LC-MS to identify isomers and optimize reaction pH (5.5–6.0) to favor the desired product.

- Scale-Up Solutions : Replace batch reflux with flow chemistry (microreactors) to enhance heat transfer and reduce side reactions. For dihydrochloride salt formation, titrate HCl gas into the solution under controlled humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.